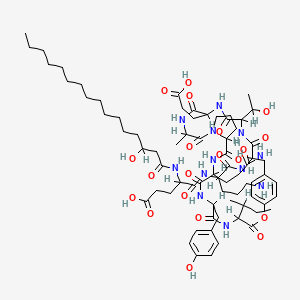
Tritide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tritide is a hydride.
Scientific Research Applications
Fundamental Properties and Helium Production
- Tritides are valuable in studying the fundamental properties of helium in metals, surpassing ion implantation methods in some aspects. Studies on various tritides have enhanced our understanding of helium mobility, bubble nucleation, growth, and densities in bubbles (Thomas, 1991).
- The decay of tritium in palladium tritide into helium (3 He) significantly alters the this compound's properties. The produced 3 He, although not soluble in the this compound, can be retained in substantial quantities. This phenomenon explains observed changes in lattice parameters and mechanical properties of palladium this compound (Raju P. Gupta & M. Gupta, 2002).
Aging and Mechanical Properties
- Aging mechanisms in palladium this compound were studied using microcantilevers and Transmission Electron Microscope (TEM), revealing significant changes in mechanical properties and helium bubble formation within the material (Fabre et al., 2005).
Health Physics and Dosimetry
- Hafnium this compound, used in tritium research and storage, shows distinct behavior in radiation dosimetry compared to tritiated water due to its low solubility. This has implications for health protection guidelines (Cheng et al., 2002).
This compound Microstructure
- Research on metal tritides like Ti tritides helps understand the microstructure evolution of helium bubbles, crucial for assessing the aging and mechanical properties of these materials (Haifeng et al., 2017).
Applications in Nuclear Industry
- Tritium, being radioactive, is stored safely as tritides. LaNi5 alloy, a potential tritium storage material, shows significant volume expansion and stress accumulation upon hydrogen absorption, vital for understanding tritium storage mechanisms (Ao et al., 2005).
Fusion Technology and Energy Generation
- Lithium this compound is explored for its potential as a micropower source and fusion fuel due to its chemical and nuclear properties. Its application in fusion technology, including in tokamaks, is of significant interest (Kherani & Shmayda, 1993).
properties
Molecular Formula |
H- |
|---|---|
Molecular Weight |
3.016049 g/mol |
IUPAC Name |
tritide |
InChI |
InChI=1S/H/q-1/i1+2 |
InChI Key |
KLGZELKXQMTEMM-NJFSPNSNSA-N |
Isomeric SMILES |
[3H-] |
SMILES |
[H-] |
Canonical SMILES |
[H-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[2-[(9R,11S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1233959.png)
![2-[5-(3,3-dimethyl-1-octadecyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-1-octadecyl-3H-indolium](/img/structure/B1233960.png)

![N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B1233963.png)
